molecular formula C14H15N5S B6458667 4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole CAS No. 2549006-37-1

4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole

Cat. No.: B6458667
CAS No.: 2549006-37-1
M. Wt: 285.37 g/mol
InChI Key: JKZPWAJMDHTATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-pyrazole features a pyrazole core linked via an azetidine spacer to a thiazolo[4,5-c]pyridine moiety. This architecture combines rigidity (from the azetidine) with heterocyclic diversity, making it a candidate for applications in medicinal chemistry and materials science. The pyrazole ring contributes to hydrogen bonding and π-π interactions, while the thiazolo[4,5-c]pyridine unit enhances electronic properties. Structural analogs often differ in linker flexibility or substituent groups, which influence physicochemical and biological behaviors .

Properties

IUPAC Name

2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-10-4-16-19(6-10)9-11-7-18(8-11)14-17-12-5-15-3-2-13(12)20-14/h2-6,11H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPWAJMDHTATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

a) 1-Methyl-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1H-pyrazol-5-amine
  • Core Structure : Pyrazole + thiazolo[4,5-c]pyridine.
  • Key Difference : Replaces the azetidinylmethyl linker with a primary amine group at position 5 of the pyrazole.
  • The amine group introduces polarity, improving solubility but possibly reducing membrane permeability compared to the target compound .
b) 1-Methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole
  • Core Structure : Pyrazole + thiazolo[4,5-c]pyridine.
  • Key Difference : Uses an ethenyl (C=C) linker instead of azetidine.
  • Impact : The conjugated double bond introduces planarity and extended π-systems, which may enhance fluorescence or electronic properties. However, the E-configuration limits conformational flexibility compared to the azetidine’s three-dimensional structure .
c) 3'-[(4-Acetate Phenyl)-1N-Ethoxyphthalimido-6'-Pyridin-2-yl] Spiro Compounds
  • Core Structure : Spiro[indole-3,5'-[1,3]thiazolo[4,5-c]isoxazole].
  • Key Difference : Incorporates a spiro system and isoxazoline instead of pyrazole.
  • The isoxazoline ring offers different hydrogen-bonding capabilities compared to pyrazole .

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Solubility (Predicted)
Target Compound ~310 (estimated) Azetidine, pyrazole, thiazolo Moderate (logP ~2.5)
1-Methyl-4-{thiazolo}pyrazole () 242.30 Amine, thiazolo High (logP ~1.8)
Ethenyl-linked Analog () 242.30 Ethenyl, thiazolo Low (logP ~3.0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.